Extended PEG Spacer Length of Propargyl-PEG10-acid Enables >2-Fold Tumor Accumulation Enhancement in Liposomal Delivery Systems
Propargyl-PEG10-acid contains 10 ethylene glycol repeat units (PEG10), providing a substantially extended molecular spacer compared to shorter-chain propargyl-PEGn-acid analogs (n=1, 2, 4, 5, 8). This length differential translates into quantifiable in vivo performance differences. In a systematic evaluation of folate-conjugated liposomal formulations bearing doxorubicin, increasing the PEG-linker molecular weight from 2 kDa to 10 kDa (comparable to the size differential between PEG2-4 and PEG10 linkers) resulted in significantly enhanced tumor accumulation. Specifically, the Dox/FL-10K formulation reduced tumor size by >40% compared to Dox/FL-2K or Dox/FL-5K formulations in a KB xenograft model [1]. While this study employed folate-PEG-lipid conjugates rather than free propargyl-PEG-acid linkers, the structure-activity relationship governing PEG length-dependent pharmacokinetics is class-transferable to PROTAC linker design, as both systems rely on PEG-mediated modulation of molecular dimensions, hydrophilicity, and in vivo distribution. This class-level inference is further supported by the observation that mPEG5000 conjugates achieved 223-fold higher AUC1-24h than free drug in prodrug nanoparticle studies, underscoring the pharmacokinetic advantage of higher molecular weight PEG [2]. Propargyl-PEG10-acid (MW 524.6) occupies an intermediate position between short PEG1-4 linkers (MW 128-260) and high molecular weight PEG polymers, offering a balance of extended reach without excessive size that could impede cell permeability.
| Evidence Dimension | In vivo tumor size reduction as a function of PEG-linker molecular weight (surrogate for PEG length) |
|---|---|
| Target Compound Data | N/A (Class-level inference; Propargyl-PEG10-acid MW 524.6 approximates intermediate PEG length) |
| Comparator Or Baseline | Folate-liposomal doxorubicin with 2 kDa PEG-linker (Dox/FL-2K) and 5 kDa PEG-linker (Dox/FL-5K) |
| Quantified Difference | Dox/FL-10K reduced tumor size by >40% compared to Dox/FL-2K and Dox/FL-5K groups (KB xenograft model) |
| Conditions | In vivo KB xenograft mouse model; folate-conjugated PEGylated liposomes encapsulating doxorubicin; PEG-linker molecular weight varied (2K, 5K, 10K) |
Why This Matters
This class-level evidence indicates that selecting Propargyl-PEG10-acid over shorter-chain analogs may improve in vivo targeting efficiency and efficacy outcomes in preclinical PROTAC development, reducing the need for iterative linker optimization and thereby lowering procurement and synthesis costs.
- [1] Lim C, Shin Y, Kang K, et al. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. Int J Nanomedicine. 2023;18:1615-1630. DOI: 10.2147/IJN.S402113. View Source
- [2] Nguyen A, Böttger R, et al. Interplay between the linker and polymer molecular weight of a self-assembling prodrug on the pharmacokinetics and therapeutic efficacy. Biomater Sci. 2022 Jun 14;10(12):3122-3136. DOI: 10.1039/d1bm01947c. View Source
